REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH3:7])=[CH:5][C:4]([C:8]([O:10]CC)=O)=[N:3]1.[CH3:13][Si](Cl)(C)C.C[Li]>O1CCCC1>[C:8]([C:4]1[CH:5]=[C:6]([CH3:7])[N:2]([CH3:1])[N:3]=1)(=[O:10])[CH3:13]
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Name
|
|
Quantity
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3.59 g
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Type
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reactant
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Smiles
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CN1N=C(C=C1C)C(=O)OCC
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
13.5 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
77.7 mL
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Type
|
reactant
|
Smiles
|
C[Li]
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Control Type
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UNSPECIFIED
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Setpoint
|
-100 °C
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Type
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CUSTOM
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Details
|
After vigorously stirring for 5 minutes the mixture
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After complete addition
|
Type
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CUSTOM
|
Details
|
the heterogeneous reaction
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Type
|
TEMPERATURE
|
Details
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to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed by evaporation in vacuo
|
Type
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ADDITION
|
Details
|
before treating with ethanol (6 ml)
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Type
|
ADDITION
|
Details
|
was diluted with ethyl acetate and water
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Type
|
ADDITION
|
Details
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by treating with saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
before drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with 40% ethylacetate in hexane
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |